molecular formula C18H32N2O2 B7635098 1-[4-[(2-Cyclopentyloxycyclohexyl)amino]piperidin-1-yl]ethanone

1-[4-[(2-Cyclopentyloxycyclohexyl)amino]piperidin-1-yl]ethanone

Cat. No. B7635098
M. Wt: 308.5 g/mol
InChI Key: FZHVVTPHRXFPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[(2-Cyclopentyloxycyclohexyl)amino]piperidin-1-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPP-109, and it has been studied extensively for its ability to treat addiction-related disorders.

Mechanism of Action

The mechanism of action of 1-[4-[(2-Cyclopentyloxycyclohexyl)amino]piperidin-1-yl]ethanone involves the inhibition of the enzyme, histone deacetylase (HDAC). HDAC inhibition leads to the increased expression of certain genes that are involved in the regulation of addiction-related behavior. This increased gene expression leads to a reduction in drug-seeking behavior and a decrease in the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the modulation of neurotransmitter systems such as dopamine, glutamate, and GABA. This compound has been shown to increase dopamine release in the brain, which is thought to be responsible for its ability to reduce drug-seeking behavior. Additionally, this compound has been shown to reduce anxiety-like behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[4-[(2-Cyclopentyloxycyclohexyl)amino]piperidin-1-yl]ethanone in lab experiments include its ability to reduce drug-seeking behavior in animal models of addiction and its potential for use in treating addiction-related disorders in humans. However, the limitations of this compound include its potential for toxicity and its limited ability to cross the blood-brain barrier.

Future Directions

There are several future directions for the study of 1-[4-[(2-Cyclopentyloxycyclohexyl)amino]piperidin-1-yl]ethanone. One direction is to study the potential use of this compound in treating other addiction-related disorders such as nicotine addiction and gambling addiction. Another direction is to study the potential use of this compound in combination with other drugs for the treatment of addiction-related disorders. Finally, further research is needed to optimize the synthesis method of this compound to increase yields and reduce toxicity.

Synthesis Methods

The synthesis of 1-[4-[(2-Cyclopentyloxycyclohexyl)amino]piperidin-1-yl]ethanone involves the reaction of cyclohexanone with piperidine followed by the reaction of the resulting product with cyclopentyl bromide. The final product is obtained by the reduction of the resulting intermediate with sodium borohydride. This synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

1-[4-[(2-Cyclopentyloxycyclohexyl)amino]piperidin-1-yl]ethanone has been studied for its potential applications in treating addiction-related disorders such as cocaine addiction, alcohol addiction, and opioid addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction and has been tested in clinical trials for its ability to treat cocaine addiction.

properties

IUPAC Name

1-[4-[(2-cyclopentyloxycyclohexyl)amino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O2/c1-14(21)20-12-10-15(11-13-20)19-17-8-4-5-9-18(17)22-16-6-2-3-7-16/h15-19H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHVVTPHRXFPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC2CCCCC2OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.